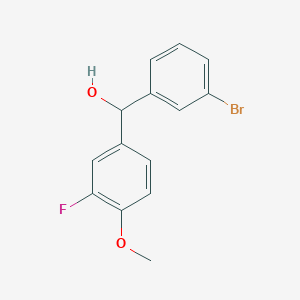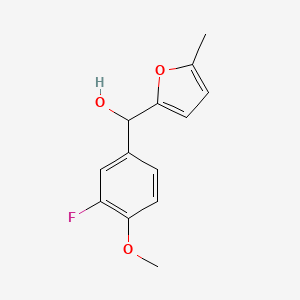
(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is an organic compound with the molecular formula C({15})H({15})BrO(_{2}) It is characterized by the presence of a bromine atom on the phenyl ring and a methoxy group on the methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol typically involves the following steps:
-
Grignard Reaction: : One common method is the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like 2-methoxy-5-methylbenzaldehyde). The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
-
Reduction: : Another method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents like sodium borohydride (NaBH({4})) or lithium aluminum hydride (LiAlH({4})). This step is typically performed in a solvent such as ethanol or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
-
Oxidation: : (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO(_{3})) and pyridinium chlorochromate (PCC).
-
Reduction: : The compound can be reduced to form various alcohol derivatives using reducing agents like NaBH({4}) or LiAlH({4}).
-
Substitution: : The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu) are often used.
Common Reagents and Conditions
Oxidation: CrO(_{3}) in acetic acid, PCC in dichloromethane.
Reduction: NaBH({4}) in THF.
Substitution: NaOCH(_{3}) in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Phenyl derivatives with different substituents replacing the bromine atom.
科学的研究の応用
Chemistry
In organic synthesis, (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to enhance biological activity or reduce toxicity, making it a valuable candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism by which (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
(4-Bromophenyl)(2-methoxyphenyl)methanol: Similar structure but lacks the methyl group on the phenyl ring.
(4-Bromophenyl)(2-methylphenyl)methanol: Similar structure but lacks the methoxy group on the phenyl ring.
(4-Bromophenyl)(2-hydroxy-5-methylphenyl)methanol: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is unique due to the combination of the bromine atom, methoxy group, and methyl group on the phenyl rings. This specific arrangement of functional groups provides distinct chemical and physical properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(4-bromophenyl)-(2-methoxy-5-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-10-3-8-14(18-2)13(9-10)15(17)11-4-6-12(16)7-5-11/h3-9,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECOKVWXLLDORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














